molecular formula C38H26BrN B14188999 N,N-Di([1,1'-biphenyl]-4-yl)-7-bromophenanthren-2-amine CAS No. 923020-71-7

N,N-Di([1,1'-biphenyl]-4-yl)-7-bromophenanthren-2-amine

Cat. No.: B14188999
CAS No.: 923020-71-7
M. Wt: 576.5 g/mol
InChI Key: XWFXHIVRNLCHOR-UHFFFAOYSA-N
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Description

N,N-Di([1,1’-biphenyl]-4-yl)-7-bromophenanthren-2-amine is an organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of biphenyl and phenanthrene moieties, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Di([1,1’-biphenyl]-4-yl)-7-bromophenanthren-2-amine typically involves multi-step organic reactions. One common method includes the bromination of phenanthrene followed by a coupling reaction with biphenyl derivatives. The reaction conditions often require the use of catalysts such as palladium or copper to facilitate the coupling process. Solvents like toluene or dimethylformamide (DMF) are commonly used to dissolve the reactants and maintain the reaction environment.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and coupling reactions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N,N-Di([1,1’-biphenyl]-4-yl)-7-bromophenanthren-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom in the phenanthrene moiety can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium methoxide or other nucleophiles in polar solvents like DMF.

Major Products Formed

    Oxidation: Formation of phenanthrenequinone derivatives.

    Reduction: Formation of phenanthrene derivatives with reduced bromine.

    Substitution: Formation of substituted phenanthrene derivatives.

Scientific Research Applications

N,N-Di([1,1’-biphenyl]-4-yl)-7-bromophenanthren-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential as a pharmacophore in drug design.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of N,N-Di([1,1’-biphenyl]-4-yl)-7-bromophenanthren-2-amine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The biphenyl and phenanthrene moieties contribute to its binding affinity and specificity. In electronic applications, the compound’s ability to transport charge carriers is crucial for its performance in devices like OLEDs.

Comparison with Similar Compounds

Similar Compounds

    N,N-Di([1,1’-biphenyl]-4-yl)-phenanthren-2-amine: Lacks the bromine atom, resulting in different reactivity and applications.

    N,N-Di([1,1’-biphenyl]-4-yl)-7-chlorophenanthren-2-amine:

Properties

CAS No.

923020-71-7

Molecular Formula

C38H26BrN

Molecular Weight

576.5 g/mol

IUPAC Name

7-bromo-N,N-bis(4-phenylphenyl)phenanthren-2-amine

InChI

InChI=1S/C38H26BrN/c39-33-17-23-37-31(25-33)11-12-32-26-36(22-24-38(32)37)40(34-18-13-29(14-19-34)27-7-3-1-4-8-27)35-20-15-30(16-21-35)28-9-5-2-6-10-28/h1-26H

InChI Key

XWFXHIVRNLCHOR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)N(C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC6=C(C=C5)C7=C(C=C6)C=C(C=C7)Br

Origin of Product

United States

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